molecular formula C20H18O11 B12415978 Reynoutrin-d3

Reynoutrin-d3

Cat. No.: B12415978
M. Wt: 437.4 g/mol
InChI Key: PZZRDJXEMZMZFD-QBIWAXQISA-N
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Description

Reynoutrin-d3, also known as quercetin-3-xyloside, is a flavonoid compound derived from plants such as strawberries and guava. It is recognized for its antioxidant, anti-inflammatory, and antiviral properties. This compound has shown potential in improving ischemic heart failure by targeting specific proteins in the heart tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reynoutrin-d3 can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a sugar donor, such as xylopyranosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as plants. The extraction process includes steps like maceration, filtration, and purification using techniques like high-performance liquid chromatography. The extracted compound is then crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Reynoutrin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reynoutrin-d3 has a wide range of scientific research applications:

Mechanism of Action

Reynoutrin-d3 exerts its effects primarily through the up-regulation of S100 calcium-binding protein A1 (S100A1). This protein plays a crucial role in cardiac function by regulating calcium homeostasis and contractility. By increasing the expression of S100A1, this compound helps improve cardiac function, reduce oxidative stress, and inhibit inflammation. It also down-regulates matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Reynoutrin-d3 is similar to other flavonoids like quercetin, kaempferol, and rutin. it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it more effective in certain biological applications compared to its analogs .

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Rutin
  • Isoquercetin
  • Myricetin

Properties

Molecular Formula

C20H18O11

Molecular Weight

437.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D

InChI Key

PZZRDJXEMZMZFD-QBIWAXQISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H]

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

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